Cas no 2702-44-5 (Benzoic acid,4-[2-(5,6-dimethyl-2-benzoxazolyl)ethenyl]-, methyl ester)
![Benzoic acid,4-[2-(5,6-dimethyl-2-benzoxazolyl)ethenyl]-, methyl ester structure](https://it.kuujia.com/scimg/cas/2702-44-5x500.png)
2702-44-5 structure
Nome del prodotto:Benzoic acid,4-[2-(5,6-dimethyl-2-benzoxazolyl)ethenyl]-, methyl ester
Benzoic acid,4-[2-(5,6-dimethyl-2-benzoxazolyl)ethenyl]-, methyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzoic acid,4-[2-(5,6-dimethyl-2-benzoxazolyl)ethenyl]-, methyl ester
- methyl 4-[(E)-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)ethenyl]benzoate
- Benzoic acid, 4-(2-(5,6-dimethyl-2-benzoxazolyl)ethenyl)-, methyl ester
- Methyl 4-(2-(5,6-dimethyl-2-benzoxazolyl)vinyl)benzoate
- 2702-44-5
- methyl 4-[2-(5,6-dimethyl-2-benzoxazolyl)vinyl]benzoate
- SR-01000451905
- DTXSID1062598
- CCG-107990
- SR-01000451905-1
- EINECS 220-288-3
- Benzoic acid, 4-[2-(5,6-dimethyl-2benzoxazolyl)ethenyl]-, methyl ester
- QLAXRNXBCBELEB-RMKNXTFCSA-N
- SCHEMBL10491692
- NS00028246
- Methyl 4-[(E)-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)ethenyl]benzoate #
- Benzoic acid, 4-[2-(5,6-dimethyl-2-benzoxazolyl)ethenyl]-, methyl ester
- methyl 4-[2-(5,6-dimethyl-1,3-benzoxazol-2-yl)vinyl]benzoate
- AKOS001625443
-
- Inchi: InChI=1S/C19H17NO3/c1-12-10-16-17(11-13(12)2)23-18(20-16)9-6-14-4-7-15(8-5-14)19(21)22-3/h4-11H,1-3H3/b9-6+
- Chiave InChI: QLAXRNXBCBELEB-RMKNXTFCSA-N
- Sorrisi: COC(C1C=CC(/C=C/C2=NC3C=C(C(=CC=3O2)C)C)=CC=1)=O
Proprietà calcolate
- Massa esatta: 307.12091
- Massa monoisotopica: 307.120843
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 23
- Conta legami ruotabili: 4
- Complessità: 442
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 52.3
- XLogP3: 4.7
Proprietà sperimentali
- Densità: 1.213
- Punto di ebollizione: 492.8°Cat760mmHg
- Punto di infiammabilità: 251.9°C
- Indice di rifrazione: 1.658
- PSA: 52.33
Benzoic acid,4-[2-(5,6-dimethyl-2-benzoxazolyl)ethenyl]-, methyl ester Letteratura correlata
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
2702-44-5 (Benzoic acid,4-[2-(5,6-dimethyl-2-benzoxazolyl)ethenyl]-, methyl ester) Prodotti correlati
- 32687-77-7(3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanohydrazide)
- 1072933-64-2(3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine)
- 1396871-30-9(N-2-(furan-2-yl)-2-hydroxypropyl-4-methylthiophene-2-carboxamide)
- 186365-71-9(Phenol, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-)
- 872786-26-0(4-methoxy-1H-indazol-7-amine)
- 2679934-99-5(tert-butyl (2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoate)
- 1806349-25-6(1-(4-Bromo-2-(difluoromethyl)phenyl)propan-2-one)
- 2639432-37-2(tert-butyl N-[2,3-dihydroxy-2-(methoxymethyl)propyl]carbamate)
- 2168232-27-5(3-(2-chloroethyl)-1,1,2,2-tetramethylcyclopropane)
- 337513-54-9(1,2,3-Tribromo-5-phenoxybenzene)
Fornitori consigliati
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
